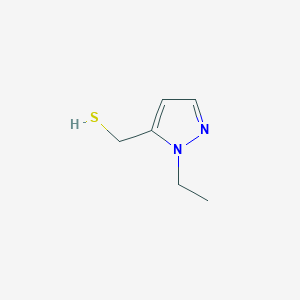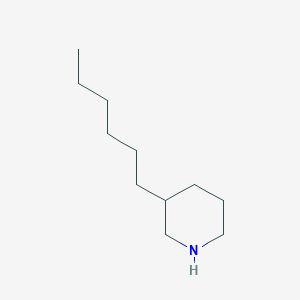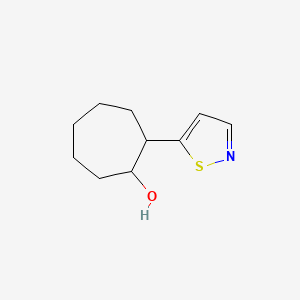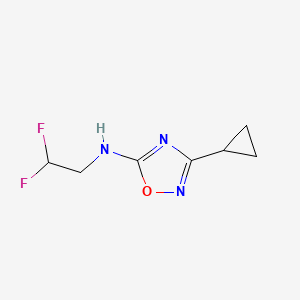
(1-Ethyl-1H-pyrazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-pyrazol-5-yl)methanethiol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an ethyl group attached to the nitrogen atom at position 1 and a methanethiol group at position 5 of the pyrazole ring. The presence of the thiol group imparts unique chemical properties to the compound, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanethiol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding pyrazole derivative with a reduced thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)methanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.
(1-Phenyl-1H-pyrazol-5-yl)methanethiol: Similar structure but with a phenyl group instead of an ethyl group.
(1-Ethyl-1H-pyrazol-3-yl)methanethiol: Similar structure but with the methanethiol group at position 3 instead of position 5.
Uniqueness
(1-Ethyl-1H-pyrazol-5-yl)methanethiol is unique due to the specific positioning of the ethyl and methanethiol groups on the pyrazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(2-ethylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C6H10N2S/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3 |
InChI Key |
JAKLYHRRZXJTJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)

![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)


![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)

![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
![1-[(Trimethylsilyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13286044.png)
amine](/img/structure/B13286049.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13286052.png)

